molecular formula C20H14N2O2S2 B2667393 2-phenacylsulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one CAS No. 304683-67-8

2-phenacylsulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2667393
CAS No.: 304683-67-8
M. Wt: 378.46
InChI Key: GQVOPKFMIZCLDD-UHFFFAOYSA-N
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Description

“2-phenacylsulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one” is a chemical compound that belongs to the class of thieno[2,3-d]pyrimidin-4-ones . Thieno[2,3-d]pyrimidin-4-ones are an important class of fused heterocyclic systems due to their wide range of biological activity . They exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .


Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4-ones often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . In the presence of an activated CH2 group in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, 1H NMR spectroscopy can provide information about the types of hydrogen atoms present in the molecule .


Chemical Reactions Analysis

The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base affords pyrimidino[4,5-d][1,3]oxazines . This reaction is part of the broader synthesis process of thieno[2,3-d]pyrimidin-4-ones.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, NMR spectroscopy can provide information about the chemical environment of the hydrogen atoms in the molecule .

Scientific Research Applications

Metabolic Pathways and Enzyme Involvement

  • Research into the metabolism of dietary heterocyclic amines highlights the role of specific enzymes, such as CYP1A2, in the metabolic pathways of carcinogens present in cooked meat. This emphasizes the importance of understanding how various compounds are processed by the body, which can be relevant when considering the metabolism of synthetic compounds like "2-phenacylsulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one" (Boobis et al., 1994).

Impact of Diet on Metabolite Formation

  • Studies on the formation of macromolecular adducts by heterocyclic amines and their comparison between human and rodent models underline the significance of diet in influencing metabolite formation and exposure. This kind of research can provide insights into how environmental factors and consumption habits might affect the bioactivity and toxicity of compounds (Turteltaub et al., 1999).

Human Exposure and Carcinogenic Potential

  • Investigations into human exposure to carcinogenic compounds through diet, and their mutational fingerprints in experimental animals, offer a framework for understanding the carcinogenic potential of new compounds. This approach could be applied to study "this compound," especially in the context of its long-term effects and potential mutagenicity (Nagao et al., 1996).

Absorption and Bioavailability

  • The bioavailability and absorption mechanisms of various compounds, as well as their metabolic products, are crucial in determining their therapeutic potential and safety. For example, the study of the metabolism and disposition of dabigatran in humans provides insights into how drugs are processed, which could be relevant for understanding the pharmacokinetics of "this compound" (Blech et al., 2008).

Future Directions

The future directions for research on “2-phenacylsulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one” and related compounds could include further exploration of their biological activities and potential applications in medicine . Additionally, new synthetic approaches could be developed to improve the efficiency and selectivity of the synthesis process .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-phenacylsulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one involves the condensation of 2-acetylthiophene with phenylhydrazine to form 2-phenylhydrazinylthiophene. This intermediate is then reacted with ethyl acetoacetate to form 2-phenacylthiophene-3-carboxylic acid ethyl ester. The final step involves the cyclization of the ester with guanidine to form the desired product.", "Starting Materials": [ "2-acetylthiophene", "phenylhydrazine", "ethyl acetoacetate", "guanidine" ], "Reaction": [ "2-acetylthiophene is condensed with phenylhydrazine in the presence of a catalyst to form 2-phenylhydrazinylthiophene.", "2-phenylhydrazinylthiophene is then reacted with ethyl acetoacetate in the presence of a base to form 2-phenacylthiophene-3-carboxylic acid ethyl ester.", "The final step involves the cyclization of the ester with guanidine in the presence of a catalyst to form 2-phenacylsulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one." ] }

CAS No.

304683-67-8

Molecular Formula

C20H14N2O2S2

Molecular Weight

378.46

IUPAC Name

2-phenacylsulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C20H14N2O2S2/c23-16(14-9-5-2-6-10-14)12-26-20-21-18(24)17-15(11-25-19(17)22-20)13-7-3-1-4-8-13/h1-11H,12H2,(H,21,22,24)

InChI Key

GQVOPKFMIZCLDD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=O)NC(=N3)SCC(=O)C4=CC=CC=C4

solubility

not available

Origin of Product

United States

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